molecular formula C15H13FO2 B1332202 [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro- CAS No. 893641-10-6

[1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro-

Cat. No.: B1332202
CAS No.: 893641-10-6
M. Wt: 244.26 g/mol
InChI Key: POPINLYDNNPCCT-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro-: is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond

Mechanism of Action

Target of Action

The primary target of 4’-Fluoro-biphenyl-4-propanoic acid is the long chain free fatty acid receptor 4 (FFA4) , also known as G protein-coupled receptor 120 (GPR120) . This receptor is involved in various physiological processes, including the regulation of metabolic and inflammatory responses .

Mode of Action

4’-Fluoro-biphenyl-4-propanoic acid, acting as an agonist of FFA4, binds to the receptor and triggers a series of intracellular events . This compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) , a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation .

Biochemical Pathways

The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid leads to the stimulation of various biochemical pathways. These include the mobilization of Ca2+ , recruitment of β-arrestin-1 and β-arrestin-2 , and phosphorylation of extracellular signal-regulated kinase . These pathways play crucial roles in cellular signaling, immune response, and metabolic regulation.

Result of Action

The activation of FFA4 by 4’-Fluoro-biphenyl-4-propanoic acid can lead to various molecular and cellular effects. For instance, it has been reported that this compound can inhibit the release of proinflammatory mediators, enhance glucose uptake in adipocytes, and stimulate glucagon-like peptide-1 secretion from enteroendocrine cells . These effects suggest potential therapeutic applications of this compound in conditions such as type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro- typically involves several steps, starting from commercially available biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone, silver nitrate in ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanoicacid, 4’-fluoro- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a precursor for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to known drugs like flurbiprofen makes it a valuable candidate for further research and development .

Industry: In industry, the compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique properties contribute to the performance and stability of these materials .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPINLYDNNPCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362701
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-10-6
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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